molecular formula C18H25NO7S B12442483 H-Glu(OAll)-OAll.TosOH

H-Glu(OAll)-OAll.TosOH

Cat. No.: B12442483
M. Wt: 399.5 g/mol
InChI Key: CXIWDQLHGWDUTO-UHFFFAOYSA-N
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Description

H-Glu(OAll)-OAll.TosOH, also known as L-Glutamic acid gamma-allyl ester p-toluenesulfonate, is a derivative of glutamic acid. This compound is primarily used in peptide synthesis and protein modification due to its unique protective groups, which allow for selective reactions at specific sites on the molecule.

Preparation Methods

The synthesis of H-Glu(OAll)-OAll.TosOH involves several steps. One common method includes the following steps :

    Solid-Phase Peptide Synthesis (SPPS): This method involves the attachment of the glutamic acid derivative to a solid support resin.

    Protection and Deprotection: The allyl groups (OAll) are used to protect the carboxyl groups of glutamic acid during the synthesis. These groups can be selectively removed using palladium-catalyzed allyl removal.

    Coupling Reactions: The protected glutamic acid is then coupled with other amino acids or peptides using standard peptide coupling reagents.

    Final Deprotection and Purification: The final product is obtained by removing all protective groups and purifying the compound using chromatography techniques.

Chemical Reactions Analysis

H-Glu(OAll)-OAll.TosOH undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, peptide coupling reagents like HATU or EDC, and deprotection agents such as tetrakis(triphenylphosphine)palladium(0).

Mechanism of Action

The mechanism of action of H-Glu(OAll)-OAll.TosOH involves the selective protection and deprotection of the carboxyl groups of glutamic acid. The allyl groups protect the carboxyl groups during synthesis, preventing unwanted reactions. These groups can be selectively removed using palladium-catalyzed reactions, allowing for further modifications at specific sites on the molecule . This selective protection and deprotection mechanism is crucial for the precise synthesis of peptides and proteins.

Comparison with Similar Compounds

H-Glu(OAll)-OAll.TosOH is unique due to its allyl protective groups, which allow for selective reactions. Similar compounds include:

Properties

Molecular Formula

C18H25NO7S

Molecular Weight

399.5 g/mol

IUPAC Name

bis(prop-2-enyl) 2-aminopentanedioate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C11H17NO4.C7H8O3S/c1-3-7-15-10(13)6-5-9(12)11(14)16-8-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9H,1-2,5-8,12H2;2-5H,1H3,(H,8,9,10)

InChI Key

CXIWDQLHGWDUTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CCC(C(=O)OCC=C)N

Origin of Product

United States

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